heptane-3,5-diol
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Overview
Description
heptane-3,5-diol: is an organic compound with the molecular formula C7H16O2 . It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a seven-carbon chain. This compound is known for its applications in various fields, including organic synthesis and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Ethyl Propionate and Methyl Ethyl Ketone Method: This method involves the reaction of ethyl propionate and methyl ethyl ketone in the presence of a solvent and an alkaline catalyst to produce 3,5-heptanedione.
Chloroheptane Method: Chloroheptane is hydrolyzed with aqueous sodium hydroxide to produce sodium heptanol, which is then acidified with hydrochloric acid to produce heptanol.
Heptanoic Acid Method: Heptanoic acid reacts with formaldehyde to produce heptanal, which is then hydrogenated in the presence of a catalyst to produce 3,5-heptanediol.
Industrial Production Methods:
- The industrial production of 3,5-heptanediol often involves large-scale synthesis using the above methods, with careful control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: heptane-3,5-diol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form various alcohol derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C) is commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to replace hydroxyl groups with chlorine atoms.
Major Products:
- The major products formed from these reactions include various ketones, aldehydes, and substituted alcohols.
Scientific Research Applications
Chemistry:
- heptane-3,5-diol is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and polymers .
Biology:
- It is used in the study of biochemical pathways and as a reagent in various biological assays.
Medicine:
- The compound has potential applications in drug development and as a precursor for pharmaceuticals.
Industry:
Mechanism of Action
The mechanism by which 3,5-heptanediol exerts its effects involves its interaction with various molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with other molecules, influencing their reactivity and stability. This interaction can affect various biochemical pathways, including those involved in metabolism and signal transduction .
Comparison with Similar Compounds
1,5-Pentanediol: Used in the polymer industry for the manufacture of polyesters and polyurethanes.
1,4-Butanediol: Another diol used in the production of plastics and as a solvent.
1,6-Hexanediol: Used in the production of polyurethanes and as a chemical intermediate.
Uniqueness:
- heptane-3,5-diol is unique due to its specific structure, which provides distinct reactivity and properties compared to other diols. Its seven-carbon chain and two hydroxyl groups allow for unique applications in organic synthesis and industrial processes.
Properties
Molecular Formula |
C7H16O2 |
---|---|
Molecular Weight |
132.20 g/mol |
IUPAC Name |
heptane-3,5-diol |
InChI |
InChI=1S/C7H16O2/c1-3-6(8)5-7(9)4-2/h6-9H,3-5H2,1-2H3 |
InChI Key |
BQWORYKVVNTRAW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC(CC)O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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